Cas no 4490-81-7 (2-(Aminooxy)propane hydrochloride)

2-(Aminooxy)propane hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- O-Isopropylhydroxylamine hydrochloride
- 2-(Aminooxy)propane Hydrochloride
- O-propan-2-ylhydroxylamine,hydrochloride
- N-Isopropoxyamine hydrochloride
- O-(1-Methylethyl)hydroxylamine hydrochloride
- Isopropoxyamine hydrochloride
- O-isopropyl hydroxylamine hydrochloride
- Hydroxylamine, O-(1-methylethyl)-, hydrochloride
- 2-(ammoniooxy)propane chloride
- C3H9NO.ClH
- O-Isopropylhydroxylamine HCl
- isopropoxyamine hydrochloride;
- isopropoxylamine hydrochloride;
- 2-(ammoniooxy)propane chloride;
- FOFBPRRSRZLRBW-UHFFFAOYSA-N
- Isopropyl hydroxyamin hydrochloride
- O-isopropylhydro
- EN300-226039
- O-(propan-2-yl)hydroxylamine hydrochloride
- CS-W008733
- O-isopropylhydroxyamine hydrochloride
- SB75400
- 12H-943
- DTXSID40507200
- O-propan-2-ylhydroxylamine;hydrochloride
- AKOS005069518
- O-Isopropyl-hydroxylamine hydrochloride
- MFCD00231457
- SCHEMBL1118030
- 4490-81-7
- O-Isopropylhydroxylaminehydrochloride
- O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1)
- J-523830
- SY019006
- 2-(Aminooxy)propane hydrochloride
-
- MDL: MFCD00231457
- Renchi: 1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H
- Clave inchi: FOFBPRRSRZLRBW-UHFFFAOYSA-N
- Sonrisas: Cl[H].O(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H]
Atributos calculados
- Calidad precisa: 111.04500
- Masa isotópica única: 111.0450916g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 1
- Complejidad: 20.9
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 35.2
Propiedades experimentales
- Punto de fusión: 94-96°C
- PSA: 35.25000
- Logp: 1.78740
2-(Aminooxy)propane hydrochloride Información de Seguridad
- Nivel de peligro:IRRITANT
2-(Aminooxy)propane hydrochloride Datos Aduaneros
- Código HS:2922199090
- Datos Aduaneros:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Aminooxy)propane hydrochloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226039-0.1g |
O-(propan-2-yl)hydroxylamine hydrochloride |
4490-81-7 | 95% | 0.1g |
$35.0 | 2024-06-20 | |
Enamine | EN300-226039-10.0g |
O-(propan-2-yl)hydroxylamine hydrochloride |
4490-81-7 | 95% | 10.0g |
$635.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1007718-100g |
2-(Aminooxy)propane hydrochloride |
4490-81-7 | 97% | 100g |
$3000 | 2024-06-05 | |
eNovation Chemicals LLC | Y1043942-10g |
2-(Aminooxy)propane hydrochloride |
4490-81-7 | 95% | 10g |
$100 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O58200-5g |
O-Isopropylhydroxylamine hydrochloride |
4490-81-7 | 5g |
¥716.0 | 2021-09-04 | ||
Fluorochem | 049806-1g |
2-(Ammoniooxy)propane chloride |
4490-81-7 | 95% | 1g |
£62.00 | 2022-03-01 | |
Fluorochem | 049806-10g |
2-(Ammoniooxy)propane chloride |
4490-81-7 | 95% | 10g |
£409.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O58200-25g |
O-Isopropylhydroxylamine hydrochloride |
4490-81-7 | 25g |
¥2576.0 | 2021-09-04 | ||
Apollo Scientific | OR933332-1g |
O-propan-2-ylhydroxylamine hydrochloride |
4490-81-7 | 98% | 1g |
£15.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O58200-250mg |
O-Isopropylhydroxylamine hydrochloride |
4490-81-7 | 250mg |
¥96.0 | 2021-09-04 |
2-(Aminooxy)propane hydrochloride Literatura relevante
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno
4490-81-7 (2-(Aminooxy)propane hydrochloride) Productos relacionados
- 1266831-22-4(5-(methoxymethyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carbaldehyde)
- 892459-26-6(Quinoline, 8-(2-propyn-1-yloxy)-)
- 53059-24-8(Ethyl 4-(Trimethylsilyl)-3-butynoate)
- 1804271-21-3(4-Trifluoromethyl-1H-benzimidazole-7-sulfonyl chloride)
- 1989672-52-7(Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate)
- 2138237-17-7(Sodium 2-chloroimidazo[1,2-a]pyridine-3-sulfinate)
- 2107161-01-1(3-amino-2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol)
- 333752-22-0(7-(4-methoxyphenoxy)methyl-1,3-dimethyl-1H,2H,3H,4H,6H,7H-1,3oxazolo3,2-gpurine-2,4-dione)
- 2679838-87-8(rac-benzyl (1R,2S,6S,7R,8R)-8-hydroxy-4-azatricyclo5.2.2.0,2,6undecane-4-carboxylate)
- 1165935-85-2(2-4-chloro-2-(trifluoromethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
